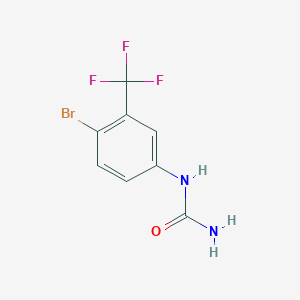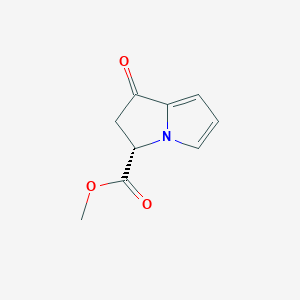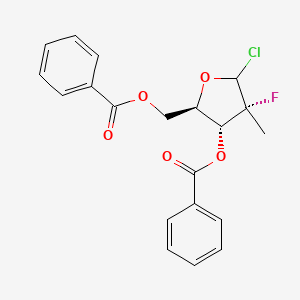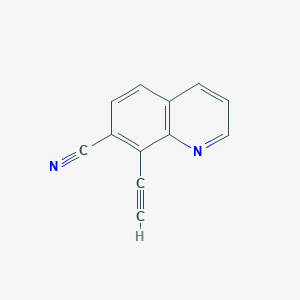
8-Ethynylquinoline-7-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Ethynylquinoline-7-carbonitrile is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound includes a quinoline ring with an ethynyl group at the 8th position and a carbonitrile group at the 7th position. This unique structure imparts specific chemical and biological properties to the compound.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Ethynylquinoline-7-carbonitrile typically involves the following steps:
Starting Material: The synthesis begins with the preparation of a suitable quinoline derivative.
Ethynylation: The introduction of the ethynyl group at the 8th position is achieved through a Sonogashira coupling reaction. This reaction involves the use of a palladium catalyst and a copper co-catalyst in the presence of an appropriate base.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
化学反应分析
Types of Reactions: 8-Ethynylquinoline-7-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form quinoline N-oxides.
Reduction: Reduction reactions can convert the carbonitrile group to an amine group.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
科学研究应用
8-Ethynylquinoline-7-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 8-Ethynylquinoline-7-carbonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to DNA, enzymes, and receptors, affecting their function.
Pathways Involved: It can interfere with cellular processes such as DNA replication, transcription, and signal transduction pathways, leading to its biological effects.
相似化合物的比较
8-Hydroxyquinoline: Known for its antimicrobial and anticancer properties.
8-Aminoquinoline: Used in the treatment of malaria.
Quinoline N-oxides: Studied for their potential as anticancer agents.
Uniqueness: 8-Ethynylquinoline-7-carbonitrile is unique due to the presence of both an ethynyl and a carbonitrile group, which imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives.
属性
分子式 |
C12H6N2 |
|---|---|
分子量 |
178.19 g/mol |
IUPAC 名称 |
8-ethynylquinoline-7-carbonitrile |
InChI |
InChI=1S/C12H6N2/c1-2-11-10(8-13)6-5-9-4-3-7-14-12(9)11/h1,3-7H |
InChI 键 |
LZKKIHMNRJLBNQ-UHFFFAOYSA-N |
规范 SMILES |
C#CC1=C(C=CC2=C1N=CC=C2)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




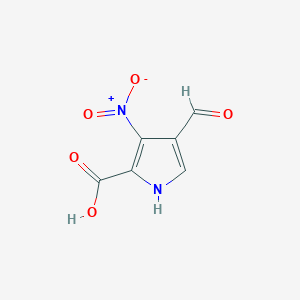
![Ethyl 1-ethyl-1h-pyrrolo[3,2-c]pyridine-6-carboxylate](/img/structure/B12865882.png)
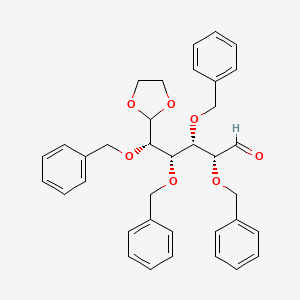
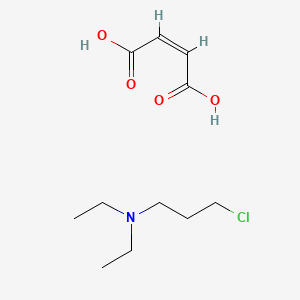
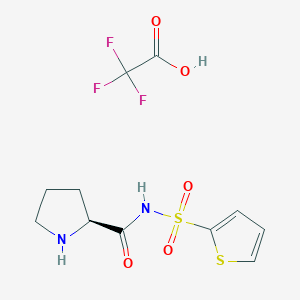
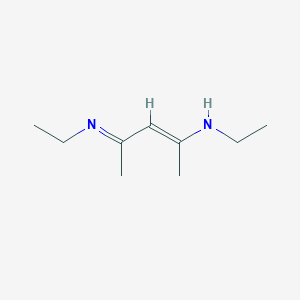
![(4AR,7R,8R,8aS)-7,8-dihydroxy-2-phenyltetrahydropyrano[3,2-d][1,3]dioxin-6(4H)-one](/img/structure/B12865905.png)
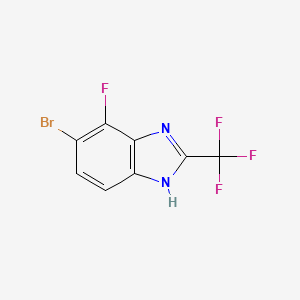
![(1R,2S,3R,4R,5S,6S)-7,7-Dimethylbicyclo[4.1.0]heptane-1,2,3,4,5,6-hexaol](/img/structure/B12865911.png)
